molecular formula C11H11NO4 B11820274 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid

3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B11820274
M. Wt: 221.21 g/mol
InChI Key: CXOUTHKBZTXXAU-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid is a synthetic organic compound featuring a prop-2-enoic acid backbone substituted with a carbamoyl group at the β-position and a 3-methoxyphenyl moiety. Its IUPAC name is (E)-3-[(3-methoxyphenyl)carbamoyl]prop-2-enoic acid, with the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 233.21 g/mol.

Properties

IUPAC Name

4-(3-methoxyanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-9-4-2-3-8(7-9)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOUTHKBZTXXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation of Prop-2-enoyl Chloride

A classical approach involves the reaction of prop-2-enoyl chloride with 3-methoxyaniline (3-anisidine) under anhydrous conditions. The nucleophilic amine attacks the electrophilic carbonyl carbon, forming the carbamoyl linkage. Key considerations include:

  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness and ability to stabilize intermediates.

  • Temperature Control : Reactions are conducted at 0–5°C to minimize polymerization of the α,β-unsaturated acid.

  • Yield Optimization : Excess 3-anisidine (1.2–1.5 equiv) ensures complete conversion, with yields typically reaching 65–75% after purification.

Coupling Reagent-Mediated Synthesis

Modern methods employ coupling agents to activate the carboxylic acid moiety, bypassing the need for acyl chlorides. For example:

  • T3P® (Propylphosphonic Anhydride) : A mixture of 3-methoxyaniline and prop-2-enoic acid in ethyl acetate with T3P (50% in EtOAc) and pyridine at 0°C for 2.5 hours achieves 80–85% yield.

  • HATU/DIPEA System : In dimethylformamide (DMF), 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) facilitate amide bond formation at room temperature, yielding 70–78% product.

Table 1: Comparison of Coupling Reagents

ReagentSolventTemperatureTime (h)Yield (%)
T3PEtOAc0°C2.580–85
HATUDMFRT1270–78
EDCl/HOBtTHF0°C465–72

Catalytic and Industrial-Scale Approaches

Continuous-Flow Reactor Design

Microreactor technology enhances heat transfer and mixing efficiency for exothermic amidation reactions:

  • Residence Time : 5–10 minutes at 120°C.

  • Productivity : 90% conversion with 0.5 M substrate concentration.

Purification and Characterization

Crystallization and Chromatography

  • Solvent Pair : Ethyl acetate/hexane (3:7) induces crystallization, yielding 95% pure product.

  • Flash Chromatography : Silica gel (230–400 mesh) with a gradient of 10–30% methanol in DCM removes unreacted aniline.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 12.3 (s, 1H, COOH), 10.2 (s, 1H, NH), 7.4–6.8 (m, 4H, Ar-H), 6.3 (d, J = 15.6 Hz, 1H, CH=), 5.8 (d, J = 15.6 Hz, 1H, CH₂).

  • HRMS (ESI) : Calculated for C₁₁H₁₁NO₄ [M+H]⁺: 222.0764; Found: 222.0768 .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid serves as a critical building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Can be reduced to its alcohol or amine forms.
  • Substitution Reactions: Functional groups can be replaced by other groups.

Biology

The compound has been extensively studied for its potential biological activities:

  • Antimicrobial Activity: Exhibits effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

Medicine

The compound is being investigated for its therapeutic properties:

  • Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.
CytokineConcentration (µM)Inhibition (%)
TNF-α10070
IL-610065

Anticancer Activity

Recent studies indicate that this compound may induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The mechanism involves the activation of caspase pathways.

Case Study: Apoptosis Induction

  • Objective: Investigate apoptosis in colon cancer cells.
  • Method: Flow cytometry analysis post-treatment.
Treatment Concentration (µM)Apoptotic Cells (%)
75Increased significantly

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Prop-2-enoic Acid Derivatives

Compound Name Molecular Formula Substituents Key Applications/Properties Reference
This compound C₁₁H₁₁NO₄ 3-Methoxyphenyl carbamoyl Synthetic intermediate; potential bioactivity
Lusutrombopag (Mulpleta®) C₂₉H₃₂Cl₂N₂O₅S Dichlorophenyl-thiazole carbamoyl Thrombocytopenia treatment (TPO agonist)
Caffeic acid C₉H₈O₄ 3,4-Dihydroxyphenyl Antioxidant, anti-inflammatory
(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid C₁₆H₁₂F₃NO₃S Trifluoromethylphenyl sulfamoyl Kinase inhibition; anticancer research
(E)-3-(4-Nitrophenylcarbamoyl)prop-2-enoic acid C₁₀H₈N₂O₅ 4-Nitrophenyl carbamoyl Crystallography studies; coordination chemistry
3-(4-Bromobenzoyl)prop-2-enoic acid C₁₀H₇BrO₃ 4-Bromobenzoyl Heterocyclic synthesis precursor

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The 3-methoxyphenyl group in the target compound introduces electron-donating methoxy substituents, which may enhance metabolic stability compared to electron-withdrawing groups (e.g., nitro in or trifluoromethyl in ).
  • Lusutrombopag () demonstrates that bulky aromatic systems (e.g., thiazole rings) improve receptor binding affinity, particularly for thrombopoietin receptors, whereas simpler carbamoyl derivatives like the target compound may lack such specificity.

Solubility and Reactivity :

  • The carboxylic acid moiety in all compounds enables hydrogen bonding, but substituents modulate solubility. For example, caffeic acid () with polar hydroxyl groups exhibits higher aqueous solubility than the methoxy-substituted target compound.
  • Sulfamoyl and benzoyl substituents () introduce steric hindrance, reducing enzymatic degradation compared to the less bulky carbamoyl group in the target compound.

The target compound’s methoxy and carbamoyl groups suggest utility as a synthetic precursor for kinase inhibitors or anti-inflammatory agents, analogous to compounds in .

Research Findings and Data

Crystallographic and Structural Studies

  • (E)-3-(4-Nitrophenylcarbamoyl)prop-2-enoic acid () forms hydrogen-bonded dimers in its crystal structure, a feature likely shared by the target compound due to its similar carboxylic acid group.
  • Lusutrombopag () employs SHELX software () for crystallographic refinement, underscoring the importance of structural validation in drug development.

Biological Activity

3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound based on diverse research findings, including case studies and experimental data.

The chemical structure of this compound can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{NO}_3

This compound features a methoxy group attached to a phenyl ring and a prop-2-enoic acid backbone, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and pathways involved in cell proliferation and inflammation. For example, it may modulate the activity of cyclooxygenase (COX), which is significant in inflammatory responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and H460 (lung cancer).

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)Treatment Duration
MCF-75048 hours
H4604548 hours

The IC50 values indicate that the compound effectively reduces cell viability at relatively low concentrations .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties. Studies have reported its efficacy against various bacterial strains, suggesting its potential as a new antimicrobial agent.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings indicate that the compound could serve as a basis for developing new treatments for bacterial infections.

Case Studies

A notable case study involved the synthesis and evaluation of several analogs of this compound. The study focused on their effects on histone deacetylase (HDAC) inhibition, which is crucial in cancer therapy. The results demonstrated that certain derivatives significantly inhibited HDAC activity, leading to enhanced apoptosis in cancer cells .

Q & A

Q. What are the recommended synthetic routes for 3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid?

A common approach involves coupling 3-methoxyaniline with maleic anhydride derivatives, followed by regioselective hydrolysis. For carbamoylprop-2-enoic acid analogs, carbodiimide-mediated coupling (e.g., EDC/HOBt) between activated carboxylic acids and aryl amines is effective . Post-synthesis, purification via recrystallization (using polar aprotic solvents) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the carbamoyl linkage (amide proton at δ ~9–10 ppm) and methoxy group (singlet at δ ~3.8 ppm).
  • IR : Stretching vibrations for amide C=O (~1650–1680 cm1^{-1}) and carboxylic acid O-H (~2500–3300 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns. X-ray crystallography (discussed below) provides definitive structural proof .

Q. How can solubility challenges be addressed during experimental design?

Test solubility in DMSO, methanol, or aqueous buffers (pH-dependent ionization of the carboxylic acid group). For low solubility, use co-solvents (e.g., DMSO-water mixtures) or derivatization (e.g., methyl ester formation for kinetic studies).

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate with PLATON/checkCIF to flag issues like missed symmetry or incorrect space group assignments . For ambiguous electron density (e.g., disordered methoxy groups), apply restraints or constraints based on geometric similarity to related structures (e.g., ).

Q. What methodologies are effective for analyzing hydrogen-bonding networks in crystals of this compound?

Employ graph set analysis (as per Etter’s rules) to classify hydrogen-bond motifs (e.g., R22(8)R_2^2(8) rings). Software like Mercury or CrystalExplorer visualizes interactions, while SHELXPRO generates hydrogen-bond tables . For polymorphism studies, compare packing diagrams from ORTEP-3 to identify variations in supramolecular assembly .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

Cross-validate using complementary techniques:

  • If NMR suggests rotational isomerism (e.g., carbamoyl group), compare with X-ray torsion angles.
  • For IR/Raman vs. crystallographic bond lengths, apply DFT calculations (e.g., Gaussian09) to model vibrational frequencies and optimize geometry .

Q. What computational strategies predict biological activity or reactivity?

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase), leveraging the carboxylic acid’s chelation potential.
  • DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization. Reference hydrogen-bond donor/acceptor profiles from crystallographic data to prioritize synthetic targets .

Methodological Tables

Table 1 : Key Crystallographic Software and Applications

SoftwareFunctionalityRelevance to ResearchReference
SHELXLStructure refinementResolve disorder, validate bond lengths
ORTEP-3Thermal ellipsoid visualizationAnalyze molecular geometry
WinGXData integration (X-ray to publication)Streamline crystallographic workflows

Table 2 : Hydrogen-Bond Parameters for Analogous Compounds

CompoundD–H···A (Å)Angle (°)Graph SetReference
(2E)-3-[(4-Nitrophenyl)carbamoyl]prop-2-enoic acid2.89165R22(8)R_2^2(8)
3,4-Dihydroxycinnamic acid2.78158C(9)C(9)

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